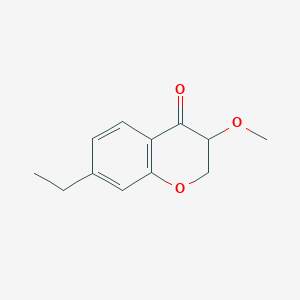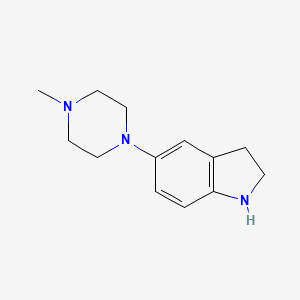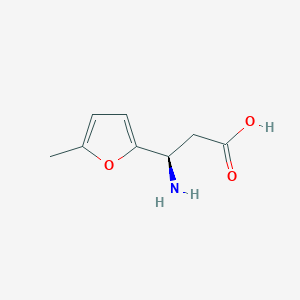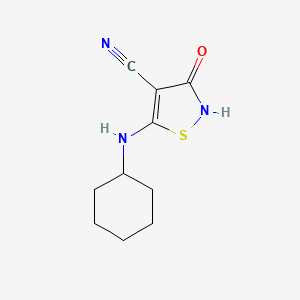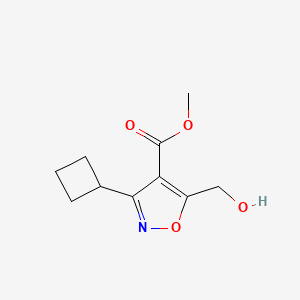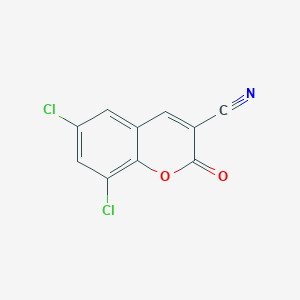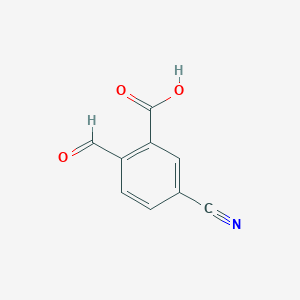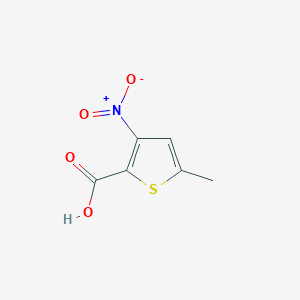
5-Methyl-3-nitrothiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-nitrothiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a methyl group, a nitro group, and a carboxylic acid group. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-nitrothiophene-2-carboxylic acid typically involves nitration and carboxylation reactions. One common method includes the nitration of methyl-3-hydroxythiophene-2-carboxylate using fuming nitric acid and sulfuric acid at low temperatures . The resulting nitro compound is then subjected to further reactions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale nitration and carboxylation processes, utilizing robust reaction conditions and catalysts to ensure high yields and purity. Specific details on the industrial production of this compound are less documented but likely follow similar methodologies used for other thiophene derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-3-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: 5-Methyl-3-aminothiophene-2-carboxylic acid.
Reduction: 5-Methyl-3-nitrothiophene-2-methanol.
Substitution: 5-Bromo-3-nitrothiophene-2-carboxylic acid
Aplicaciones Científicas De Investigación
5-Methyl-3-nitrothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-nitrothiophene-2-carboxylic acid is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The thiophene ring provides a stable scaffold that can interact with various molecular targets, including proteins and nucleic acids .
Comparación Con Compuestos Similares
- 2-Methyl-3-nitrothiophene-5-carboxylic acid
- 5-Nitrothiophene-2-carboxylic acid
- Methyl-3-hydroxythiophene-2-carboxylate
Comparison: 5-Methyl-3-nitrothiophene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications due to these structural differences .
Propiedades
Fórmula molecular |
C6H5NO4S |
|---|---|
Peso molecular |
187.18 g/mol |
Nombre IUPAC |
5-methyl-3-nitrothiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO4S/c1-3-2-4(7(10)11)5(12-3)6(8)9/h2H,1H3,(H,8,9) |
Clave InChI |
ISTKGEQGXCFCQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


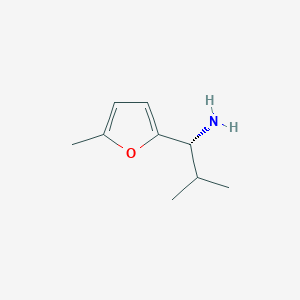
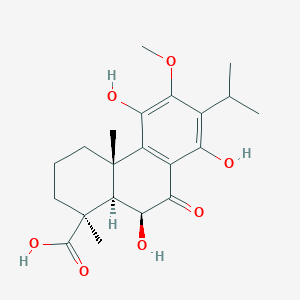
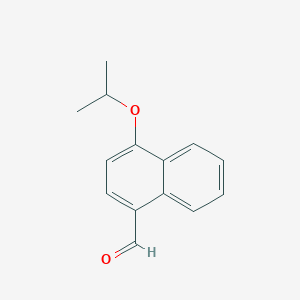
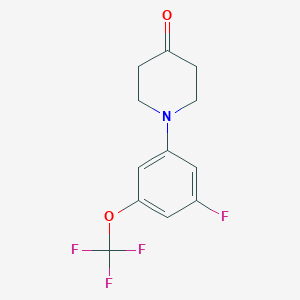
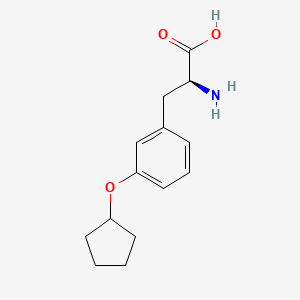
![Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate](/img/structure/B15233970.png)
